molecular formula C9H7NO3 B8599071 4-Hydroxybenzofuran-2-carboxamide

4-Hydroxybenzofuran-2-carboxamide

Cat. No.: B8599071
M. Wt: 177.16 g/mol
InChI Key: UESPXTUQUBCNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzofuran-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, built upon the privileged benzofuran scaffold. The benzofuran core is a common structural motif in numerous biologically active natural products and pharmaceuticals, making it a highly relevant scaffold for designing novel therapeutic agents . Marketed drugs featuring the benzofuran structure include antiarrhythmic agents like Amiodarone and Dronedarone, as well as the antidepressant Vilazodone, underscoring the pharmacological importance of this heterocyclic system . The specific incorporation of a hydroxy group and a carboxamide moiety on the benzofuran structure is a strategy employed to modulate the compound's properties and biological activity. Research on closely related analogues provides insight into its potential research applications. For instance, various benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective effects. One study found that certain derivatives exhibited significant protection against NMDA-induced excitotoxic damage in neuronal cells, with some compounds showing effects comparable to the well-known NMDA antagonist memantine . The structure-activity relationship from this study suggested that specific substitutions on the benzofuran core can be critical for potent anti-excitotoxic and antioxidant activities, which are relevant in the context of stroke and neurodegenerative diseases . Furthermore, the broader family of benzofuran derivatives has demonstrated a wide spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties . The synthetic versatility of the benzofuran scaffold allows for extensive diversification, enabling the exploration of structure-activity relationships and the development of potential lead compounds for various conditions . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-hydroxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C9H7NO3/c10-9(12)8-4-5-6(11)2-1-3-7(5)13-8/h1-4,11H,(H2,10,12)

InChI Key

UESPXTUQUBCNBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)C(=O)N)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies

De Novo Synthesis of the Benzofuran (B130515) Core

The creation of the benzofuran nucleus from acyclic precursors, known as de novo synthesis, offers a versatile platform for introducing a wide array of substituents and functionalities. Modern synthetic chemistry has witnessed a surge in the development of elegant and efficient methods to achieve this transformation.

Catalytic Cyclization Approaches

Catalytic methods are at the forefront of benzofuran synthesis, providing powerful tools for forging the crucial C-O and C-C bonds of the heterocyclic ring. These reactions often proceed with high atom economy and under mild conditions.

Palladium and copper catalysts have proven to be exceptionally effective in mediating the synthesis of benzofurans. A prominent strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. nih.govacs.org In this dual catalytic system, a palladium complex, such as (PPh₃)PdCl₂, facilitates the initial C-C bond formation, while a copper(I) co-catalyst, typically copper iodide (CuI), is crucial for the subsequent cyclization step. nih.govacs.org The reaction is generally performed in the presence of a base like triethylamine, which also serves as the solvent. nih.govacs.org This methodology has been successfully employed to generate a variety of benzofuran derivatives in high yields. nih.govacs.org

Another powerful palladium-catalyzed approach is the tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes. acs.org This method is particularly noteworthy as it does not require an external base, ligand, or oxidant, with the benzoquinone itself serving as both a reactant and an oxidant. acs.org The reaction proceeds through the initial coordination of palladium(II) acetate (B1210297) to the benzoquinone, followed by the coordination of the alkyne and a deprotonation-assisted generation of an alkynylpalladium complex. acs.org

Copper catalysis also plays a significant role independently. For instance, copper-catalyzed intramolecular C-O bond formation from 2-gem-dibromovinylphenols provides access to 2-carboxybenzofurans. organic-chemistry.org Furthermore, copper-catalyzed reactions of salicylaldehyde-derived Schiff bases with alkenes have been developed to produce trifluoroethyl-substituted benzofurans. nih.gov

Table 1: Overview of Palladium- and Copper-Catalyzed Benzofuran Syntheses

Catalyst SystemStarting MaterialsKey FeaturesYield Range
(PPh₃)PdCl₂ / CuIo-Iodophenols, Terminal alkynesSonogashira coupling followed by intramolecular cyclization. nih.govacs.org84-91% nih.gov
Pd(OAc)₂Benzoquinones, Terminal alkynesBase-free, ligand-free, and external oxidant-free. acs.orgGood to excellent acs.org
CuBrSalicylaldehydes, AlkenesSynthesis of trifluoroethyl-substituted benzofurans. nih.gov45-93% nih.gov
CuI1-(2-Bromoaryl)ketonesOne-pot synthesis of highly substituted benzofurans. acs.orgModerate to good acs.org

Nickel catalysis has emerged as a cost-effective and efficient alternative for constructing the benzofuran scaffold. nih.gov Nickel catalysts can activate nucleophilic addition reactions within a molecule, leading to the formation of benzofuran derivatives in noteworthy yields. nih.gov For instance, the intramolecular nucleophilic addition of aryl halides to aryl ketones, facilitated by a nickel catalyst, provides a direct route to benzofuran derivatives. organic-chemistry.orgthieme.de This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. thieme.de

Another significant application of nickel catalysis is the intramolecular oxidative cyclization of ortho-alkenyl phenols to yield 3-aryl benzofurans. rsc.org A key advantage of this approach is the use of molecular oxygen as the sole oxidant, which avoids the need for stoichiometric and often harsh sacrificial hydrogen acceptors. rsc.org

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

CatalystStarting MaterialsReaction TypeKey AdvantageYield
Ni(OTf)₂Aryl halides, Aryl ketonesIntramolecular nucleophilic addition. nih.govGood functional group tolerance. thieme.deNoteworthy nih.gov
Ni(acac)₂ortho-Alkenyl phenolsIntramolecular oxidative cyclization. rsc.orgUses O₂ as the sole oxidant. rsc.orgGood to very good rsc.org

Lewis acids are versatile catalysts that facilitate chemical reactions by accepting electron pairs, thereby lowering the activation energy. nih.gov In the context of benzofuran synthesis, Lewis acids have been employed to promote various cyclization reactions. nih.gov

One notable example is the boron trifluoride diethyl etherate (BF₃·OEt₂) promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov This sequence involves a Lewis acid-promoted propargylation, followed by base-mediated intramolecular cyclization, isomerization, and benzannulation to afford benzofuran derivatives in high yields. nih.gov

Scandium triflate (Sc(OTf)₃) has also been utilized as a Lewis acid catalyst for the [4+1] cycloaddition of isocyanides and o-quinone methides, which are generated in situ from o-hydroxybenzhydryl alcohols. nih.gov This method provides a facile and environmentally friendly route to substituted aminobenzofurans. nih.gov Furthermore, iron(III) chloride (FeCl₃) has been shown to catalyze the ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes to furnish substituted benzofurans. nih.gov

More recently, a one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been developed using trifluoroacetic acid (TFA) as a catalyst and N-bromosuccinimide (NBS) as an oxidant. rsc.org This cascade reaction involves a cyclization followed by an oxidative aromatization. rsc.org

Table 3: Lewis Acid-Promoted Benzofuran Syntheses

Lewis AcidStarting MaterialsReaction TypeYield Range
BF₃·OEt₂2,4-Diyn-1-ols, Dicarbonyl compoundsDomino reaction. nih.gov75-91% nih.gov
Sc(OTf)₃Isocyanides, o-Hydroxybenzhydryl alcohols[4+1] Cycloaddition. nih.govGood to excellent nih.gov
FeCl₃Trifluoromethylselenolating reagent, Alkynyl benzenesRing-closing reaction. nih.govGood to excellent nih.gov
TFA / NBS2-Hydroxy-1,4-dionesCyclization/oxidative aromatization. rsc.orgModerate to good rsc.org

Visible-Light-Mediated Synthetic Transformations

Visible-light photocatalysis has gained prominence as a powerful and sustainable tool in organic synthesis. researchgate.netosi.lv This approach utilizes visible light to initiate chemical transformations, often under mild and environmentally benign conditions. Several methods for the synthesis of benzofurans using visible light have been reported.

One strategy involves the visible-light-promoted cyclization of 1,6-enynes with bromomalonates. nih.govresearchgate.net Remarkably, this reaction proceeds without the need for a photocatalyst, oxidant, transition metal, or any additives, highlighting its atom-economic nature. nih.govresearchgate.net Mechanistic studies suggest that the reaction is initiated by the homolysis of the C-Br bond through an energy-transfer pathway. researchgate.net

Another innovative approach is the visible-light-induced synthesis of bibenzofuranones from benzils. rsc.org This tandem process involves a radical cyclization and dimerization, efficiently constructing C-O and C-C bonds. rsc.org In this reaction, cerium sulfate (B86663) acts as both an energy transfer reagent and an oxidant. rsc.org

Intramolecular Dehydrogenative Coupling Reactions

Intramolecular dehydrogenative coupling represents an atom-economical and efficient strategy for the formation of C-O bonds in the synthesis of benzofurans. This approach typically involves the coupling of a phenolic O-H group with an adjacent C-H bond, releasing hydrogen gas as the only byproduct.

An efficient method for synthesizing benzothieno[3,2-b]benzofurans has been developed via an intramolecular dehydrogenative C-H/O-H coupling. nih.gov This copper-mediated reaction proceeds in good to excellent yields and is tolerant of both electron-donating and electron-withdrawing substituents. nih.gov Mechanistic studies suggest a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. nih.gov

Strategies Involving Substituent Migration

While not the most common route to 4-hydroxybenzofurans, substituent migration reactions represent a potential strategy for introducing the key hydroxyl group onto a preformed benzofuran ring. These rearrangements typically involve the intramolecular movement of a group to an adjacent or otherwise accessible position on the aromatic ring under specific conditions.

One notable example of such a transformation is the Fries rearrangement. This reaction involves the conversion of an aryl ester into a hydroxy aryl ketone, typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.org In the context of the target molecule, a hypothetical pathway could involve the rearrangement of a benzofuran-4-yl acetate derivative. The acid catalyst would promote the migration of the acetyl group from the phenolic oxygen to the C5 or C3 position of the benzofuran ring. While the para-isomer is often favored, regioselectivity can be influenced by reaction conditions. organic-chemistry.org An improved method utilizing methanesulfonic acid treated with methanesulfonic anhydride (B1165640) has been shown to effectively mediate this rearrangement with high yields. organic-chemistry.org

Another classical reaction, the Bamberger rearrangement, involves the acid-catalyzed rearrangement of phenylhydroxylamines to 4-aminophenols. wikipedia.org This reaction proceeds via a nitrenium ion intermediate that is attacked by water. wikipedia.org A theoretical application to benzofuran synthesis could involve a 4-nitrobenzofuran (B7810232) precursor, which would first be reduced to the corresponding N-arylhydroxylamine. Subsequent treatment with a strong acid could then introduce a 4-amino group, which could potentially be converted to a hydroxyl group via a diazonium salt intermediate.

Functionalization and Derivatization of the Benzofuran System

The construction and modification of the 4-hydroxybenzofuran-2-carboxamide molecule involve several key steps, from the formation of the benzofuran core to the introduction and modification of its crucial functional groups.

Introduction of the 2-Carboxamide (B11827560) Moiety

The 2-carboxamide group is a defining feature of the target molecule. Its introduction is typically achieved by forming an amide bond from a benzofuran-2-carboxylic acid precursor. This transformation can be accomplished through several reliable methods.

A standard approach involves the activation of the carboxylic acid. For instance, the acid can be converted to a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired carboxamide. nih.gov

Alternatively, modern peptide coupling agents can be employed for a direct, one-step conversion. These reagents facilitate amide bond formation under mild conditions with high efficiency. A notable example involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com This method was successfully used to couple benzofuran-2-carboxylic acid with 8-aminoquinoline (B160924), demonstrating its applicability to benzofuran substrates. mdpi.com

MethodActivating/Coupling Reagent(s)Amine SourceTypical ConditionsReference
Acyl Chloride FormationOxalyl Chloride, cat. DMFAmmonium Hydroxide (B78521)Anhydrous DCM, Room Temp nih.gov
Peptide CouplingHATU, DIPEA8-AminoquinolineCH₂Cl₂, Room Temp, 5h mdpi.com
BOC ProtectionDi-tert-butyl dicarbonate (B1257347)-Tetrahydrofuran google.com

Regioselective Hydroxylation at the 4-Position

Achieving regioselective hydroxylation at the C4 position of the benzofuran ring is a significant synthetic challenge. Direct oxidation of a pre-existing benzofuran-2-carboxamide (B1298429) is often difficult and can lead to a mixture of products or degradation. Therefore, more strategic approaches are typically employed where the hydroxyl group, or a precursor, is incorporated into the starting materials before the benzofuran ring is constructed.

A common strategy involves starting with a phenol (B47542) derivative that already contains the hydroxyl group in the desired position. For example, the synthesis of 4-hydroxybenzofuran-2-one has been achieved through the cyclization of 2,6-dihydroxyphenylacetic acid. tandfonline.com This highlights the utility of resorcinol-type precursors.

A more advanced method for constructing highly functionalized benzofurans involves the reaction of o-benzoquinones with nucleophiles. ucla.edunih.govnih.gov For instance, a catechol ester like methyl 3,4-dihydroxybenzoate can be oxidized in situ to the corresponding o-benzoquinone using an oxidant such as bis(trifluoroacetoxy)iodobenzene. ucla.edunih.gov This reactive intermediate can then undergo a Mukaiyama-Michael addition with a silyl (B83357) enol ether, followed by cyclization and aromatization to yield a substituted hydroxybenzofuran. ucla.edunih.govnih.gov While the cited examples lead to 7-hydroxybenzofuran-4-carboxylates, the adaptation of this methodology using appropriately substituted dihydroxybenzene precursors could provide a route to the 4-hydroxy isomer.

C-H Functionalization and Directed Arylation Strategies

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov For the benzofuran ring system, palladium-catalyzed reactions are frequently used to forge new carbon-carbon bonds directly from C-H bonds. nih.govnih.govnih.gov

The inherent reactivity of the benzofuran ring typically favors functionalization at the C2 and C3 positions. researchgate.netnsf.gov To achieve selectivity at other positions or to control reactivity, directing groups are often employed. A highly relevant strategy for derivatives of the target molecule involves using the amide group at the C2 position to direct functionalization to the C3 position.

In a specific study, a benzofuran-2-carboxamide was prepared using 8-aminoquinoline (8-AQ) as a bidentate directing group. mdpi.com This substrate, N-(quinolin-8-yl)benzofuran-2-carboxamide, underwent a palladium-catalyzed C-H arylation reaction with various aryl iodides. The reaction, promoted by silver acetate (AgOAc) as an oxidant and sodium acetate (NaOAc) as a base, selectively installed a wide range of aryl and heteroaryl substituents at the C3 position in high yields. mdpi.com This demonstrates a powerful method for derivatizing the benzofuran core, even though it targets the C3 rather than the C4 position. Directing C-H functionalization to the C4 position remains a formidable challenge and would likely require a directing group situated at the C5 position.

SubstrateArylating AgentCatalyst/ReagentsPosition FunctionalizedYieldReference
N-(quinolin-8-yl)benzofuran-2-carboxamideIodobenzenePd(OAc)₂, AgOAc, NaOAcC387% mdpi.com
N-(quinolin-8-yl)benzofuran-2-carboxamide4-IodoanisolePd(OAc)₂, AgOAc, NaOAcC391% mdpi.com
N-(quinolin-8-yl)benzofuran-2-carboxamide3-IodopyridinePd(OAc)₂, AgOAc, NaOAcC375% mdpi.com

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. oup.comnumberanalytics.com Several such protocols have been developed for the synthesis of the benzofuran scaffold.

One innovative approach is a one-pot, five-component reaction that generates highly substituted tetrazole-benzofuran hybrids. This process combines a Ugi-azide MCR with a subsequent intramolecular cyclization catalyzed by a palladium/copper system, forming six new bonds in a single operation. rsc.org Another example utilizes a ZnO-nanorod catalyst for a Strecker-type reaction between a 2,4-dihydroxyacetophenone, an alkyne, trimethylsilyl (B98337) cyanide, and an amine to produce aminonitrile benzofuran derivatives. iau.ir The use of a dihydroxy-acetophenone precursor is particularly relevant for accessing 4-hydroxybenzofuran systems.

Tandem reactions also provide efficient routes. A palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed to synthesize 2-aroyl benzofurans. rsc.org Similarly, a tandem SNAr/5-exo-trig cyclization converts o-fluorobenzaldehyde imines into 3-amino-2,3-dihydrobenzofurans. acs.org These strategies showcase the power of designing reaction cascades to rapidly build molecular complexity from simple starting materials.

Reaction TypeKey Starting MaterialsCatalyst/ConditionsProduct TypeReference
Five-Component ReactionAldehyde, Amine, Isocyanide, TMS-Azide, o-IodophenolPd/CuTetrazole-Benzofuran Hybrids rsc.org
One-Pot Tandem Reaction2-Hydroxyarylacetonitrile, Sodium SulfinatePalladium2-Arylbenzofurans nih.gov
One-Pot AnnulationHydroquinone (B1673460), β-Dicarbonyl CompoundPIDA (Iodine(III) Reagent)5-Hydroxybenzofurans thieme-connect.de
Three-Component Reactiono-Hydroxyaldehyde, Amine, AlkyneCopper IodideAmino-Substituted Benzofurans nih.gov

Chemical Transformation and Process Methodologies

The chemical transformation of this compound and its derivatives is crucial for creating analogues and for preparing materials for further applications. Process methodologies focus on optimizing these transformations for scalability, efficiency, and safety.

A key transformation for derivatives functionalized with a directing group is the removal or modification of that group. For the N-(quinolin-8-yl)benzofuran-2-carboxamide used in directed C-H arylation, the 8-aminoquinoline auxiliary can be manipulated post-arylation. A highly efficient one-pot, two-step transamidation procedure allows for the conversion of the directing group into a wide array of other amides. mdpi.com This process first involves treating the amide with di-tert-butyl dicarbonate (Boc₂O) and DMAP to form an N-acyl-Boc-carbamate intermediate. This activated intermediate is then reacted with a different amine nucleophile to yield a new benzofuran-2-carboxamide derivative. mdpi.com

Furthermore, the directing group can be completely removed to reveal the parent carboxylic acid. Hydrolysis of the N-(quinolin-8-yl)benzofuran-2-carboxamide can be achieved using standard basic conditions, such as sodium hydroxide in ethanol, to yield the corresponding benzofuran-2-carboxylic acid in good yield. mdpi.com

From a process chemistry perspective, the development of robust and scalable syntheses is paramount. This includes using cost-effective and environmentally benign catalysts and solvents. thieme.de For palladium-catalyzed reactions, moving from homogeneous to heterogeneous catalysts can simplify purification and catalyst recovery. nih.gov Process optimization also involves refining work-up procedures, such as controlled pH adjustments during extractions and the use of distillation or crystallization for purification, to ensure high purity and yield on a larger scale. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of substituted benzofurans is a multifactorial challenge. The precise control of reaction parameters such as catalyst, solvent, temperature, and reaction time is paramount. Research into the synthesis of related benzofuran structures provides a clear framework for this optimization process.

One key synthetic route to the benzofuran core involves the oxidative coupling and cyclization of precursors. In the synthesis of 5-hydroxybenzofurans, a study systematically optimized conditions for the reaction between a hydroquinone and a β-dicarbonyl compound. thieme-connect.de The choice of oxidant was found to be crucial, with phenyliodine(III) diacetate (PIDA) providing a superior yield compared to other oxidizing agents. thieme-connect.de Further screening identified Zinc Iodide (ZnI₂) as an effective Lewis acid catalyst for the cyclization step. thieme-connect.de Solvents also played a significant role, with chlorobenzene (B131634) and toluene (B28343) demonstrating good yields. thieme-connect.de Temperature adjustments revealed that 95 °C was the optimal reaction temperature, ultimately improving the product yield to 88%. thieme-connect.de

Table 2: Optimization of Reaction for 5-Hydroxybenzofuran Synthesis

EntryOxidantCatalyst (0.5 equiv)SolventTemperature (°C)Yield (%)
1PIDAZnCl₂CH₂Cl₂7545
2PIDAZnBr₂CH₂Cl₂7558
3PIDAZnI₂ CH₂Cl₂7565
4PIDAZnI₂Toluene9585
5PIDAZnI₂Chlorobenzene 95 88
Data adapted from a study on the synthesis of 5-hydroxybenzofurans, demonstrating the systematic approach to optimizing yield through variation of catalyst, solvent, and temperature. thieme-connect.de

In a different approach for synthesizing dihydrobenzofuran neolignans, the optimization focused on a silver(I)-promoted oxidative coupling. scielo.br Silver(I) oxide (Ag₂O) was identified as the most efficient oxidant, providing the best balance between the conversion of starting materials and selectivity for the desired product. scielo.br A significant finding was that acetonitrile (B52724), a "greener" solvent than commonly used alternatives like dichloromethane, afforded the best results. scielo.br Furthermore, the reaction time was dramatically reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity, which has major implications for process efficiency. scielo.br

Table 3: Effect of Oxidant and Time on Dihydrobenzofuran Synthesis

Oxidant (0.5 equiv)SolventTime (h)Conversion (%)Selectivity (%)
Ag₂CO₃Acetonitrile425.189.5
AgCO₂CF₃Acetonitrile455.275.3
Ag₂O Acetonitrile 4 67.7 85.8
Ag₂OAcetonitrile20~70~86
Data from a study on dihydrobenzofuran neolignan synthesis, highlighting the impact of the oxidant and the successful reduction of reaction time. scielo.br

These examples underscore a universal principle in synthetic chemistry: empirical, systematic optimization of each reaction variable is necessary to maximize the efficiency and output of the desired chemical transformation. The choice of catalyst systems, such as palladium or gold-based catalysts, can also provide pathways to high yields under mild conditions. nih.gov

Process Intensification and Scale-Up Methodologies

Translating a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. Process intensification aims to develop manufacturing methods that are safer, more energy-efficient, and produce less waste, which are critical for sustainable and economical scale-up.

A primary consideration in scaling up a synthesis like that of this compound is the management of multi-step reactions. Syntheses that rely heavily on protecting groups can become economically challenging on a large scale due to the additional steps of protection and deprotection, which increase material costs and process time. wikipedia.org Therefore, a key goal of process intensification is to design synthetic routes that minimize or even eliminate the need for such groups.

The optimization of reaction conditions is a foundational element of process intensification. For instance, significantly reducing reaction times, as seen in the reduction from 20 to 4 hours in the synthesis of dihydrobenzofuran neolignans, has a profound impact on plant throughput and energy consumption. scielo.br Similarly, selecting more environmentally benign ("greener") solvents like acetonitrile not only reduces environmental impact but can also simplify waste management and reduce costs associated with solvent handling and disposal. scielo.br The successful execution of a gram-scale experiment serves as an important proof of concept, demonstrating that a method is robust enough for larger quantities. researchgate.net

Further process intensification can be achieved by transitioning from traditional batch reactors to continuous flow manufacturing. Flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to better consistency, higher selectivity, and improved safety, especially for highly exothermic or rapid reactions. This technology can enable the use of reaction conditions that would be too hazardous to implement on a large scale in a batch process. While specific studies on the flow synthesis of this compound are not detailed, the principles are broadly applicable to the manufacturing of fine chemicals and pharmaceuticals. The development of highly active and recyclable catalysts is another cornerstone of process intensification, as it reduces waste and lowers the cost of goods for the final product.

Structure Activity Relationship Sar Investigations

Elucidating the Influence of Substituents on Biological Potency

Positional Effects of Hydroxyl and Other Groups on the Benzofuran (B130515) Ring System

The placement of hydroxyl groups and other substituents on the benzofuran ring is a critical determinant of biological activity. For instance, studies on certain benzofuran derivatives have shown that a hydroxyl group at the C-4 position can contribute to significant antibacterial activity. nih.gov Specifically, a derivative featuring a hydroxyl group at C-4 demonstrated excellent activity against S. aureus and MRSA. nih.gov

Amide Moiety Substituent Effects on Biological Activity

The substituents attached to the amide nitrogen of the carboxamide group at the C-2 position play a pivotal role in modulating biological activity. SAR studies have indicated that the nature of these substituents can significantly enhance or diminish the compound's potency.

For example, in a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide was found to significantly boost antiproliferative activity. nih.gov This activity was further amplified by the addition of a morpholinyl group at the para position of the N-phenethyl ring. nih.gov This highlights the importance of both the core amide structure and the specific substitutions on the appended aryl ring.

Conversely, modifications to the amide linkage can also be detrimental. In a study of amyloid aggregation modulators, replacing a methoxyphenol moiety on the N-phenyl ring of a benzofuran-2-carboxamide (B1298429) with a 3,4-dimethoxyphenyl substituent was found to be unfavorable for retaining anti-aggregation properties. researchgate.net

CompoundAmide SubstituentObserved EffectReference
5-chlorobenzofuran-2-carboxamide derivativeN-phenethylEnhanced antiproliferative activity nih.gov
N-phenylbenzofuran-2-carboxamide derivative3,4-dimethoxyphenylDetrimental to anti-aggregation properties researchgate.net
5-chlorobenzofuran-2-carboxamide derivativeN-phenethyl with para-morpholinyl substitutionFurther enhanced antiproliferative activity nih.gov

Impact of Halogenation and Other Electron-Modifying Groups

The introduction of halogens and other electron-modifying groups onto the benzofuran ring system is a well-established strategy for enhancing biological potency. nih.govnih.gov Halogens, such as chlorine, bromine, and fluorine, can increase the lipophilicity of the molecule, facilitating its passage through cell membranes. nih.gov They can also form halogen bonds, which are attractive interactions that can improve binding affinity to biological targets. nih.gov

The position of halogenation is crucial. Maximum activity has often been observed when a halogen atom is placed at the para position of an N-phenyl ring attached to the benzofuran core. nih.gov Similarly, the introduction of halogens to alkyl or alkoxy substituents on the benzofuran ring has been shown to significantly increase cytotoxicity compared to their non-halogenated counterparts. nih.gov For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity in one study. nih.gov

Electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an attached aryl ring have also been shown to increase potency in some series of compounds. nih.gov In contrast, electron-donating groups in the same positions were found to weaken antimicrobial activity. nih.gov

ModificationPositionObserved EffectReference
Halogenation (Cl, Br, F)Benzofuran ringSignificant increase in anticancer activities nih.govnih.gov
Halogenationpara-position of N-phenyl ringMaximum recorded activities nih.gov
Fluorine additionPosition 4 of 2-benzofuranyl moiety2-fold increase in potency and inhibitory activity nih.gov
Electron-withdrawing grouportho-position of benzofuran ringIncreased potency nih.gov
Electron-donating grouportho-position of benzofuran ringWeakened antimicrobial activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the relationship between the chemical structure of benzofuran derivatives and their biological activity, researchers employ computational modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling.

Development of 2D and 3D-QSAR Models

QSAR models are mathematical equations that correlate the variation in biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. researchgate.netresearchgate.net These models can be developed in two or three dimensions.

2D-QSAR models utilize descriptors that are calculated from the 2D representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological parameters. researchgate.netmdpi.com These models are relatively simple to develop and interpret. researchgate.net For example, a 2D-QSAR study on a series of benzofuran-based vasodilators successfully identified key descriptors that govern their pharmacological properties. mdpi.com

3D-QSAR models, on the other hand, take into account the three-dimensional structure of the molecules and their spatial properties. nih.govslideshare.net These models often provide more detailed insights into the steric and electronic requirements for optimal biological activity. slideshare.net

A widely used 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). slideshare.netnih.gov CoMFA generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point. slideshare.netpitt.edu These calculated energy values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.gov

The results of a CoMFA study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. slideshare.net For example, a CoMFA study on a series of benzoxazepine derivatives, which share some structural similarities with benzofurans, provided valuable insights into the steric and electrostatic features crucial for their activity as positive allosteric modulators. nih.gov The contour maps generated from this analysis can guide the design of new, more potent analogs. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

There is currently no publicly available scientific literature detailing a Comparative Molecular Similarity Index Analysis (CoMSIA) specifically for 4-Hydroxybenzofuran-2-carboxamide. While CoMSIA has been applied to broader classes of benzofuran and dibenzofuran (B1670420) derivatives to understand their interaction with biological targets, the specific steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields for this compound have not been reported.

Statistical Validation and Predictive Power of QSAR Models

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound, nor their statistical validation, have been published in the available scientific literature. Consequently, key statistical parameters such as the cross-validated correlation coefficient (q²), non-cross-validated correlation coefficient (r²), and the predictive r² for an external test set are not available for this specific compound. General principles of QSAR model validation are established in the field, but their application to this compound has not been documented.

Application of QSAR for Novel Compound Design

Due to the absence of a validated QSAR model for this compound, there are no reported applications of such models for the rational design of novel analogs with potentially improved activity. The process of using QSAR contour maps to guide structural modifications for enhanced biological efficacy has been utilized for other benzofuran-containing scaffolds, but not specifically for the 4-hydroxy-2-carboxamide substituted benzofuran.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the biological activity of compounds by modeling their interaction with specific protein targets.

Prediction of Binding Poses and Affinities with Biological Targets

Molecular docking studies on various benzofuran (B130515) carboxamide derivatives have successfully predicted their binding modes and affinities for several biological targets. For instance, a series of N-phenylbenzofuran-2-carboxamide derivatives were investigated as modulators of Amyloid Beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.netnih.gov Docking studies showed these compounds interact with the N-terminal region of Aβ42 fibrils, with the planar benzofuran ring playing a critical role in the interaction. nih.gov

Similarly, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potential inhibitors of Staphylococcus aureus Sortase A (SrtA), a bacterial enzyme involved in virulence. nih.gov Molecular docking of the most potent inhibitor from this series revealed a binding pattern similar to the native substrate, predicting key interactions within the enzyme's active site and providing a rationale for its inhibitory activity. nih.gov

These examples highlight how molecular docking can be used to predict the binding affinity and pose of compounds like 4-Hydroxybenzofuran-2-carboxamide with various protein targets. The predicted binding energy (or docking score) serves as an estimate of binding affinity, helping to prioritize compounds for further experimental testing.

Table 1: Examples of Predicted Binding Affinities for Benzofuran Derivatives with Biological Targets Note: This table presents data for related benzofuran compounds to illustrate the application of molecular docking, as specific data for this compound is not available.

Investigation of Key Intermolecular Interactions

Beyond predicting binding poses, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. Key interactions typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For benzofuran derivatives, studies have shown the importance of hydrogen bonding and aromatic interactions. In the case of Sortase A inhibitors, docking revealed that the most potent compound formed hydrogen bonds with key active site residues Cys184 and Arg197. nih.gov The structure of a bioactive compound within its target is primarily governed by these intermolecular forces, which can overcome the intramolecular interactions that dictate the molecule's conformation in isolation.

The 4-hydroxy and 2-carboxamide (B11827560) groups of this compound are prime candidates for forming strong hydrogen bonds with protein residues (such as serine, threonine, or aspartate), while the benzofuran ring system can engage in π-π stacking or hydrophobic interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a molecule's geometry, electronic properties, and reactivity.

Geometric Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional structure of a molecule must be determined. Geometric optimization is the process of finding the molecular structure that corresponds to the lowest energy. For flexible molecules, a conformational analysis is performed to identify the most stable conformers.

DFT calculations have been used to determine the optimized geometry of related molecules like 1-benzofuran-2-carboxylic acid and various 2-phenylbenzofuran (B156813) derivatives. researchgate.net For 2-phenylbenzofuran, calculations showed that the molecule has a nearly planar geometry, with the dihedral angle between the benzofuran and phenyl rings being close to zero. researchgate.net For this compound, geometric optimization would clarify the planarity of the bicyclic system and the preferred orientation of the hydroxyl and carboxamide groups.

Electronic Structure Analysis

DFT is used to analyze the electronic structure of a molecule, providing information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For 1-benzofuran-2-carboxylic acid, DFT calculations determined the HOMO-LUMO energy gap to be 4.735 eV, providing a measure of its electronic stability. researchgate.net Similar calculations for this compound would reveal how the hydroxyl and carboxamide substituents modulate the electronic properties of the benzofuran core. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxamide group would be expected to significantly influence the energies and localization of these frontier orbitals.

Theoretical Prediction of Chemical Reactivity Descriptors

From the electronic structure, various chemical reactivity descriptors can be calculated. These quantum-chemical parameters help in predicting how and where a molecule will react. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Global Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Table 2: Calculated Chemical Reactivity Descriptors for a Related Benzofuran Structure Note: This table shows data for 1-benzofuran-2-carboxylic acid to illustrate the types of descriptors calculated via DFT.

In Silico Drug Design and Virtual Screening

In the realm of modern drug discovery, computational approaches are indispensable for the rational design and identification of novel therapeutic agents. For the specific chemical entity, this compound, in silico methods provide a powerful lens through which to explore its therapeutic potential. These techniques allow for the prediction of molecular interactions, the identification of potential biological targets, and the design of new molecules with enhanced biological activity, all within a virtual environment. This significantly reduces the time and cost associated with traditional drug discovery pipelines.

Identification of Potential Pharmacophores

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The identification of the pharmacophoric features of this compound is a critical first step in understanding its potential mechanism of action and in designing virtual screening campaigns to identify its protein targets.

The key pharmacophoric features of this compound can be deduced from its chemical structure. These features include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the hydroxyl group, the oxygen atom of the furan (B31954) ring, and the carbonyl oxygen of the carboxamide group can all act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydrogen atom of the hydroxyl group and the hydrogen atoms of the amide group are potential hydrogen bond donors.

Aromatic Ring (AR): The benzene (B151609) ring of the benzofuran scaffold provides a hydrophobic region capable of engaging in aromatic interactions, such as π-π stacking or hydrophobic interactions with the target protein.

These features can be spatially arranged to create a three-dimensional pharmacophore model. This model serves as a template or query in virtual screening to search large compound databases for molecules with similar pharmacophoric features, which are therefore more likely to bind to the same target.

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeLocation on MoleculePotential Interaction
Hydrogen Bond AcceptorHydroxyl OxygenForms hydrogen bonds with donor groups on a target protein.
Hydrogen Bond AcceptorFuran OxygenForms hydrogen bonds with donor groups on a target protein.
Hydrogen Bond AcceptorCarbonyl OxygenForms hydrogen bonds with donor groups on a target protein.
Hydrogen Bond DonorHydroxyl HydrogenForms hydrogen bonds with acceptor groups on a target protein.
Hydrogen Bond DonorAmide HydrogensForms hydrogen bonds with acceptor groups on a target protein.
Aromatic RingBenzene RingEngages in hydrophobic and aromatic interactions.

Virtual screening campaigns utilizing such a pharmacophore model can efficiently filter vast chemical libraries to identify a smaller, more manageable set of compounds for further experimental testing. This approach has been successfully applied to identify inhibitors for various targets, including enzymes and receptors. For instance, pharmacophore-based virtual screening has been instrumental in discovering novel inhibitors for targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and the thioesterase domain of polyketide synthase Pks13, which is crucial for Mycobacterium tuberculosis. acs.orgacs.org

Scaffold Hopping and Library Design for Enhanced Bioactivity

While this compound presents a promising starting point, its properties may not be optimal for a therapeutic agent. Scaffold hopping and library design are computational strategies employed to explore novel chemical space and identify analogues with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: This technique involves replacing the central molecular core (the scaffold) with a different, isosteric or bioisosteric scaffold while retaining the essential pharmacophoric features. For this compound, the benzofuran scaffold could be "hopped" to other heterocyclic systems that maintain a similar spatial arrangement of the key interacting groups. This strategy is particularly useful for discovering compounds with novel intellectual property, improved synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For example, a scaffold hopping approach was successfully used to discover benzoxazole (B165842) derivatives as inhibitors of Pks13, starting from a benzofuran hit. nih.gov

Table 2: Illustrative Examples of Scaffold Hopping from a Benzofuran Core

Original ScaffoldPotential Replacement ScaffoldsRationale
BenzofuranBenzothiopheneReplacement of the furan oxygen with a sulfur atom can modulate electronic properties and metabolic stability.
Indole (B1671886)The nitrogen atom in the indole ring can act as a hydrogen bond donor, introducing a new interaction point.
BenzimidazoleOffers different hydrogen bonding patterns and potential for further functionalization.
QuinolineExpands the aromatic system and can alter the overall shape and lipophilicity of the molecule.

Library Design: Following the identification of a promising scaffold, a combinatorial library of analogues can be designed to systematically explore the structure-activity relationship (SAR). For this compound, a library could be generated by introducing a diverse set of substituents at the 4-hydroxy and 2-carboxamide positions. The selection of these substituents is often guided by computational predictions of their impact on binding affinity and drug-like properties. The aim is to create a focused library of compounds that systematically explores chemical space around the initial hit. Studies on the diversity-oriented synthesis of libraries based on benzofuran scaffolds have demonstrated the feasibility of creating large and diverse sets of compounds for biological screening. acs.orgacs.org

The design of such libraries can be guided by various computational tools, including quantitative structure-activity relationship (QSAR) models and molecular docking simulations, to prioritize the synthesis of compounds with the highest predicted bioactivity.

Pharmacological Profiles and Mechanistic Biology

Modulatory Effects on Key Biological Targets

Research into 4-hydroxybenzofuran-2-carboxamide and its analogs has revealed a spectrum of biological activities, primarily centered on enzyme inhibition and receptor binding. These investigations provide a foundation for understanding the therapeutic potential of this class of compounds.

Enzyme Inhibition and Activation Studies

The ability of this compound derivatives to inhibit or activate specific enzymes is a key area of investigation. These studies are crucial for elucidating the mechanisms of action and for the development of targeted therapies.

While specific studies on the direct inhibition of mTOR, PI3K, VEGFR2, BACE1, Threonine Protein Kinase, or Aurora 2 Kinase by "this compound" are not extensively detailed in the provided search results, the broader class of benzofuran (B130515) derivatives has been investigated for kinase inhibitory activity. For instance, Aurora kinases, which are crucial for cell division, have been identified as targets for inhibitors in cancer therapy. nih.govnih.gov The investigation of specific benzofuran-2-carboxamide (B1298429) derivatives against these and other kinases could reveal novel therapeutic agents.

Derivatives of benzofuran-2-carboxamide have been synthesized and evaluated as inhibitors of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.gov The dual inhibition of these enzymes is a promising strategy for managing neurological conditions like Alzheimer's disease. nih.gov A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives demonstrated potent inhibition of BuChE, with IC50 values ranging from 0.054 to 2.7 µM. nih.gov This highlights the potential of the benzofuran-2-carboxamide scaffold in designing effective cholinesterase inhibitors. Further structure-activity relationship studies on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives have also been conducted to explore their inhibitory profiles against both AChE and BuChE. researchgate.net

Table 1: Cholinesterase Inhibition by Benzofuran-2-carboxamide Derivatives

Compound ClassTarget EnzymeIC50 Range (µM)
Benzofuran-2-carboxamide-N-benzyl pyridinium halidesButyrylcholinesterase (BuChE)0.054 - 2.7

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant target in oncology. dtic.milnih.gov While direct inhibition by this compound is not specified, the broader class of heterocyclic compounds, including those with structures that could be related, are under investigation as LSD1 inhibitors. nih.govgoogle.com For example, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives have shown LSD1 inhibitory activity. nih.gov Given the structural similarities, this suggests a potential avenue for the design of benzofuran-2-carboxamide-based LSD1 inhibitors.

The selective inhibition of Cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Research has focused on converting non-steroidal anti-inflammatory drugs (NSAIDs) into selective COX-2 inhibitors by modifying their carboxylate moiety into amides. nih.gov This approach could theoretically be applied to derivatives of this compound to explore their potential as selective COX-2 inhibitors.

Receptor Ligand Binding Investigations

The interaction of this compound derivatives with specific receptors is another critical aspect of their pharmacological profile.

Benzofuran-containing compounds have been investigated as ligands for Imidazoline I2 receptors (I2-IR), which are implicated in various neurological and psychiatric disorders. ub.edunih.govnih.gov For example, 2-(2-benzofuranyl)-2-imidazole has been identified as a selective I2-IR ligand. ub.edu The development of radioligands like [11C]BU99008 has facilitated the study of these binding sites. pharmasynth.eu While direct binding data for this compound is not available, the affinity of related benzofuran structures for I2-IR suggests that this chemical class is a promising scaffold for developing novel I2-IR ligands. guidetopharmacology.org

Interaction with Drug Metabolism Enzymes (e.g., Cytochrome P450 Isoforms)

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a wide array of xenobiotics, including drugs. nih.gov Certain CYP isoforms, such as CYP4F2, are involved in metabolizing inflammatory mediators like leukotriene B4 (LTB4). nih.gov The interaction of benzofuran derivatives with these enzymes can influence their metabolic stability and potential for drug-drug interactions. For instance, studies on other heterocyclic compounds have shown that their metabolic pathways often involve CYP-mediated oxidation. While specific data on the interaction of this compound with cytochrome P450 isoforms is not extensively detailed in the provided context, the general metabolic fate of benzofuran-containing molecules suggests that such interactions are likely. The overexpression of certain P450 enzymes, like CYP4G16 and CYP4G17, has been linked to insecticide resistance in mosquitos, where they are involved in the biosynthesis of cuticular hydrocarbons. nih.gov This highlights the diverse roles of CYP enzymes and the potential for varied interactions with compounds like this compound.

Cellular and Molecular Mechanistic Studies

Modulation of Amyloid-Beta (Aβ) Aggregation and Fibrillogenesis

Derivatives of N-phenylbenzofuran-2-carboxamide have demonstrated the ability to modulate the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net Depending on the substituents on the phenyl ring, these compounds can either inhibit or promote the formation of Aβ fibrils. nih.govresearchgate.net

For example, N-phenylbenzofuran-2-carboxamide derivatives with a methoxyphenol group have been shown to inhibit Aβ42 aggregation in a concentration-dependent manner. nih.govresearchgate.net Conversely, derivatives containing a 4-methoxyphenyl (B3050149) moiety can accelerate Aβ42 fibrillogenesis. nih.govresearchgate.net One such promoting compound, at a concentration of 25 μM, increased Aβ42 fibrillogenesis by 2.7-fold. nih.govresearchgate.net These modulatory effects have been confirmed through various assays, including Thioflavin-T fluorescence and electron microscopy. nih.govresearchgate.net Interestingly, even compounds that promote the formation of Aβ fibrils have been found to mitigate Aβ42-induced neurotoxicity in hippocampal neuronal cells. nih.gov This suggests that promoting the formation of larger, potentially less toxic, amyloid aggregates could be a valid therapeutic strategy. nih.gov

Table 1: Modulation of Aβ42 Aggregation by N-Phenylbenzofuran-2-carboxamide Derivatives

Compound Type Effect on Aβ42 Aggregation Example Finding
Methoxyphenol-substituted Inhibition Concentration-dependent inhibition, with one compound showing a maximum inhibition of 54%. nih.govresearchgate.net
4-Methoxyphenyl-substituted Promotion A 2.7-fold increase in Aβ42 fibrillogenesis was observed at a 25 μM concentration. nih.govresearchgate.net
Unsubstituted N-phenylbenzofuran-2-carboxamide Promotion Significant promotion of Aβ42 fibrillogenesis. nih.govnih.gov

Neuroprotective Effects (e.g., Against Excitotoxicity, Oxidative Stress)

Certain benzofuran-2-carboxamide derivatives have exhibited significant neuroprotective properties. nih.govresearchgate.net In studies using primary cultured rat cortical cells, these compounds have shown the ability to protect against NMDA-induced excitotoxicity, a process that leads to neuronal damage. nih.govresearchgate.net One derivative, with a methyl substitution at the R2 position, demonstrated neuroprotective effects comparable to the well-known NMDA antagonist, memantine (B1676192). nih.govresearchgate.net

Furthermore, these derivatives have been shown to combat oxidative stress by attenuating the generation of reactive oxygen species (ROS) induced by NMDA. nih.gov A derivative with a hydroxyl group at the R3 position was particularly effective at inhibiting NMDA-induced ROS production. nih.govresearchgate.net The neuroprotective and antioxidant activities of these compounds are believed to be linked to their ability to scavenge free radicals and inhibit lipid peroxidation. researchgate.net The upregulation of Heme Oxygenase-1 (HO-1), an enzyme with a crucial role in neuroprotection against oxidative stress, has been observed in response to some benzofuran derivatives. mdpi.com

Table 2: Neuroprotective Activity of Benzofuran-2-carboxamide Derivatives

Derivative Substitution Protective Mechanism Notable Effect
-CH3 at R2 position Anti-excitotoxicity Neuroprotection comparable to memantine at 30 μM. nih.govresearchgate.net
-OH at R3 position Antioxidant Potent inhibition of NMDA-induced ROS generation. nih.govresearchgate.net

Anti-inflammatory Signal Transduction Pathways

Benzofuran derivatives have been investigated for their anti-inflammatory potential, often targeting key signaling pathways like NF-κB and MAPK. mdpi.comnih.gov These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory mediators. mdpi.com

Hybrid molecules incorporating a benzofuran ring have been shown to inhibit the production of nitric oxide (NO) and down-regulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov The mechanism of action involves the significant inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.gov The anti-inflammatory effects of some benzofuran derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. mdpi.comresearchgate.net

Antimicrobial and Antitubercular Mechanisms (e.g., Chorismate Mutase Inhibition)

The benzofuran scaffold is a component of compounds being explored for their antimicrobial and antitubercular activities. researchgate.net A key target in the development of new antitubercular agents is the enzyme chorismate mutase, which is essential for the survival of Mycobacterium tuberculosis but is absent in humans. nih.gov This enzyme plays a vital role in the shikimate pathway, which is responsible for the biosynthesis of essential amino acids. nih.gov

Computational studies have identified compounds that are predicted to be effective inhibitors of Mycobacterium tuberculosis chorismate synthase, a related enzyme in the same pathway. nih.gov These in silico studies suggest that certain molecules can bind with high affinity to the active site of the enzyme, indicating their potential as selective anti-TB agents. nih.gov While direct evidence for this compound as a chorismate mutase inhibitor is not specified, the broader class of benzofuran derivatives is recognized for its potential in this therapeutic area. researchgate.net Additionally, carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antibacterial and antifungal properties. mdpi.com

Anticancer Mechanisms (e.g., Apoptosis Induction, Cell Growth Inhibition)

Derivatives of benzofuran have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of cell growth. mdpi.comnih.gov For instance, certain fluorinated benzofuran derivatives have been found to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and induce apoptosis. mdpi.com This is achieved, in part, by inhibiting the expression of the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a hallmark of apoptosis. mdpi.com

Some 4-hydroxybenzoic acid derivatives act as pan-HDAC inhibitors, which leads to increased protein acetylation, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells without significantly affecting normal cells. nih.gov Furthermore, other related compounds have been shown to induce apoptosis by inhibiting the AKT signaling pathway, which is crucial for cell survival. nih.gov The anticancer activity of some benzoxazinone (B8607429) derivatives, which share structural similarities with benzofurans, is attributed to their ability to intercalate into DNA, causing damage and leading to tumor cell death. nih.gov Carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.com

Multi-Targeting Approaches in Therapeutic Development

The development of drugs that can simultaneously interact with multiple biological targets, known as polypharmacology, is a rapidly advancing field in medicinal chemistry. This strategy is particularly relevant for complex diseases that involve multiple pathological pathways. The this compound scaffold serves as a valuable starting point for designing such multi-targeting agents due to its versatile chemical nature and inherent biological activities.

Design and Evaluation of Hybrid Molecules

The design of hybrid molecules involves covalently linking two or more pharmacophores to create a single chemical entity with multiple pharmacological activities. This approach can lead to improved efficacy, reduced potential for drug resistance, and a better side-effect profile compared to administering individual drugs.

One notable area of exploration for benzofuran-based hybrids is in the development of anticancer agents. For instance, researchers have synthesized a series of amide derivatives of 4β-acetamidobenzofuranone-podophyllotoxin hybrids. nih.gov These hybrid compounds were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancers. nih.gov Among the synthesized hybrids, compounds 14b and 14e demonstrated more potent anticancer activity than the standard drug etoposide, while compounds 14c and 14f showed activity comparable to etoposide. nih.gov This research highlights the potential of combining the benzofuranone moiety with a known cytotoxic agent like podophyllotoxin (B1678966) to create novel and effective anticancer therapeutics.

Another significant application of hybrid molecules derived from benzofuran scaffolds is in the treatment of neurodegenerative diseases like Alzheimer's disease. Alzheimer's is a multifactorial disease, making multi-target drugs a particularly promising therapeutic strategy. nih.gov Scientists have synthesized and evaluated a series of 2-arylbenzofuran derivatives for their ability to inhibit both cholinesterases and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. nih.gov One compound, compound 20 , exhibited an IC50 value for acetylcholinesterase inhibition (0.086 ± 0.01 µmol·L-1) that was similar to the standard drug donepezil (B133215) (0.085 ± 0.01 µmol·L-1). nih.gov Furthermore, several of these 2-arylbenzofuran compounds, including compounds 8, 19, and 20 , showed better BACE1 inhibitory activity than the reference compound baicalein. nih.gov These findings suggest that the 2-arylbenzofuran scaffold is a promising template for developing dual-action drugs for Alzheimer's disease.

The versatility of the benzofuran core is further demonstrated in the synthesis of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. researchgate.net These compounds have been evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant activities, showcasing the broad therapeutic potential of functionally diverse benzofuran-2-carboxamide derivatives. researchgate.net

Rational Strategies for Polypharmacology

Rational drug design for polypharmacology aims to intentionally design molecules that interact with multiple desired targets. This is in contrast to the traditional "one-target, one-drug" paradigm. The benzofuran scaffold is well-suited for such rational design due to its amenability to chemical modification.

A key strategy involves identifying common structural features in the binding sites of different targets and designing a single molecule that can effectively interact with all of them. For example, in the context of anti-HIV therapy, researchers have designed and synthesized novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives. While these specific compounds showed only moderate activity, docking analyses indicated that the scaffold orients within the active site of HIV integrase in a manner similar to other known inhibitors. nih.govresearchgate.net This suggests that the core structure is a viable template for further modifications to enhance potency. nih.govresearchgate.net

Similarly, the development of 4-hydroxy-2H-benzo[e] researchgate.netajphs.comthiazine-3-carboxamide 1,1-dioxide derivatives as anti-HIV agents illustrates a rational approach. researchgate.net The design incorporated a chelating motif intended to interact with Mg2+ ions within the integrase active site. researchgate.net Several of the synthesized compounds displayed encouraging anti-HIV activity in cell-based assays, supporting the validity of the design strategy. researchgate.net

The concept of combining host-targeting antivirals (HTAs) with direct-acting antivirals (DAAs) is another rational polypharmacological strategy. nih.gov While not directly involving this compound in the cited study, the principle is highly applicable. A benzofuran-based molecule could be designed to inhibit a viral enzyme (a DAA) while another part of the molecule targets a host protein essential for viral replication (an HTA). This approach could lead to synergistic effects and a higher barrier to the development of drug resistance. nih.gov

The modular synthesis of C3-substituted benzofuran-2-carboxamide derivatives through techniques like 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry provides a powerful tool for creating libraries of diverse compounds for screening. mdpi.com This high degree of modularity allows for the systematic exploration of structure-activity relationships and the fine-tuning of a molecule's activity against multiple targets.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies and Green Chemistry Applications

The development of efficient and environmentally benign synthetic routes to construct the benzofuran (B130515) nucleus is a primary focus of current research. nih.govnih.gov Traditional methods for synthesizing benzofuran derivatives can be laborious and time-consuming. researchgate.net Consequently, chemists are actively devising novel and facile methodological approaches. nih.gov

Recent innovations include:

Catalytic Strategies: Gold- and silver-based catalysts have been employed for the formation of the benzofuran nucleus from alkynyl esters and quinols. nih.gov Lewis-acid-catalyzed Domino reactions, using reagents like boron trifluoride diethyl etherate, have also proven effective for synthesizing benzofuran derivatives from 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov

Cycloaddition Reactions: A novel approach involves the scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and ortho-quinone methides to produce amino-substituted benzofurans. nih.govmdpi.com

Directed C-H Arylation and Transamidation: A modular strategy combines 8-aminoquinoline (B160924) directed C-H arylation with a subsequent two-step, one-pot transamidation process to create diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com

Advanced Computational Modeling for Rational Design and Optimization

Computational-aided drug discovery is playing an increasingly vital role in the rational design and optimization of novel benzofuran derivatives. nih.govnih.gov By employing in silico methods, researchers can predict the biological activities and pharmacokinetic properties (ADME/Tox) of new compounds, thereby accelerating the drug discovery process. nih.gov

Key computational approaches include:

Fragment-Based Drug Design (FBDD): This technique has been successfully used to design novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent inhibitors of Mnk kinases, which are implicated in cancer. researchgate.net

Molecular Docking: Docking studies help to visualize and understand the interactions between a ligand (such as a benzofuran derivative) and its biological target, providing insights for optimizing the compound's structure to enhance its activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational models are used in conjunction with experimental data to build robust SAR models. These models help identify the key structural features responsible for the desired biological effect, guiding the synthesis of more potent and selective analogues. For instance, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have highlighted the importance of specific substitutions for neuroprotective activity. nih.gov

In-depth Mechanistic Elucidation of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of 4-Hydroxybenzofuran-2-carboxamide derivatives is crucial for their development as therapeutic agents. While many benzofuran compounds have shown promising effects, the precise mechanisms of action often remain to be fully explored. mdpi.com

Current research is focused on:

Identifying Molecular Targets: For example, certain benzofuro[3,2-b]pyridine derivatives have been identified as dual inhibitors of topoisomerase I and II, key enzymes in DNA replication and a validated target for anticancer drugs. nih.gov

Investigating Cellular Pathways: Research has shown that some benzofuran derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins like Bax and Bcl-2. nih.gov

Understanding Antioxidant and Anti-inflammatory Effects: A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. researchgate.net

Exploration of New Therapeutic Applications Beyond Current Scope

The versatile benzofuran scaffold holds potential for a wide range of therapeutic applications, many of which are still in the early stages of exploration. nih.gov While research has traditionally focused on areas like cancer and infectious diseases, new avenues are continually emerging.

Potential future applications include:

Neurodegenerative Diseases: The neuroprotective and antioxidant effects of certain benzofuran-2-carboxamide derivatives suggest their potential in treating conditions like Alzheimer's disease. researchgate.netnih.gov

Dermatological Conditions: Natural benzofuran derivatives like psoralen (B192213) and angelicin (B190584) are already used in the treatment of skin diseases such as psoriasis and vitiligo. nih.gov Further research could lead to the development of novel synthetic derivatives with improved efficacy and safety profiles for these and other dermatological conditions.

Parasitic Diseases: The principles of green chemistry are being applied to the synthesis of antiparasitic drugs, and the benzofuran scaffold could be a valuable starting point for the development of new treatments for diseases like leishmaniasis and Chagas disease. nih.gov

Chondrosarcoma: A newly synthesized benzofuran derivative has shown promise as a lead compound for the treatment of chondrosarcoma, a type of bone cancer with high mortality. nih.gov

Integration of Experimental and Computational Approaches for Drug Discovery

The future of drug discovery for this compound and its analogues lies in the seamless integration of experimental and computational methods. nih.gov This synergistic approach allows for a more efficient and targeted discovery process.

This integrated workflow typically involves:

Computational Design: In silico screening and modeling are used to design and prioritize a library of candidate compounds with predicted activity against a specific biological target. nih.gov

Chemical Synthesis: The prioritized compounds are then synthesized in the laboratory using efficient and often green synthetic methodologies. mdpi.com

Biological Evaluation: The synthesized compounds are tested in vitro and in vivo to determine their actual biological activity and to validate the computational predictions. nih.gov

Iterative Optimization: The experimental results are fed back into the computational models to refine them and to guide the design of the next generation of compounds with improved properties. This iterative cycle of design, synthesis, and testing is key to the successful development of new drugs.

By harnessing the power of both computational and experimental techniques, researchers can accelerate the journey from a promising chemical scaffold to a clinically effective therapeutic agent.

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